N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide typically involves the reaction of 1-(3-aminopropyl)imidazole with an appropriate carboxylic acid derivative. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity. This compound may also influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: A precursor in the synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide.
3-(1H-Imidazol-1-yl)propylamine: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific functional groups and the ability to form stable complexes with various biomolecules. This makes it particularly valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H13N5O |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H13N5O/c16-10(15-7-4-12-9-15)13-2-1-5-14-6-3-11-8-14/h3-4,6-9H,1-2,5H2,(H,13,16) |
InChI Key |
VZMZYBSVTNGYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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